molecular formula C16H19N3O B5372570 N-[4-(SEC-BUTYL)PHENYL]-N'-(2-PYRIDYL)UREA

N-[4-(SEC-BUTYL)PHENYL]-N'-(2-PYRIDYL)UREA

Cat. No.: B5372570
M. Wt: 269.34 g/mol
InChI Key: XTXHXPOYPZRNNF-UHFFFAOYSA-N
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Description

N-[4-(SEC-BUTYL)PHENYL]-N’-(2-PYRIDYL)UREA is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound belongs to the class of phenylurea derivatives, which are known for their biological activities, particularly as cytokinins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(SEC-BUTYL)PHENYL]-N’-(2-PYRIDYL)UREA typically involves the reaction of 4-(sec-butyl)aniline with 2-pyridyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of N-[4-(SEC-BUTYL)PHENYL]-N’-(2-PYRIDYL)UREA may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(SEC-BUTYL)PHENYL]-N’-(2-PYRIDYL)UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and pyridyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridyl rings.

Scientific Research Applications

N-[4-(SEC-BUTYL)PHENYL]-N’-(2-PYRIDYL)UREA has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound exhibits cytokinin activity, promoting cell division and growth in plant tissues.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a growth regulator.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-[4-(SEC-BUTYL)PHENYL]-N’-(2-PYRIDYL)UREA involves its interaction with specific molecular targets, such as cytokinin receptors in plants. The compound binds to these receptors, triggering a cascade of signaling pathways that promote cell division and growth. In other applications, its mechanism may involve binding to metal ions or other biomolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N’-(4-pyridyl)urea: Known for its cytokinin activity, similar to N-[4-(SEC-BUTYL)PHENYL]-N’-(2-PYRIDYL)UREA.

    N,N’-Diphenylurea: Another phenylurea derivative with biological activity.

    Thidiazuron: A phenylurea cytokinin used in plant tissue culture.

Uniqueness

N-[4-(SEC-BUTYL)PHENYL]-N’-(2-PYRIDYL)UREA is unique due to the presence of the sec-butyl group, which may influence its biological activity and chemical reactivity compared to other phenylurea derivatives. This structural variation can result in different binding affinities and specificities for molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-3-12(2)13-7-9-14(10-8-13)18-16(20)19-15-6-4-5-11-17-15/h4-12H,3H2,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXHXPOYPZRNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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